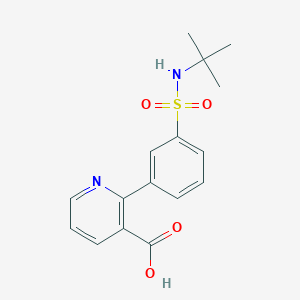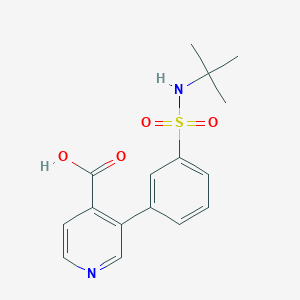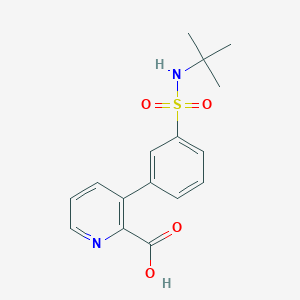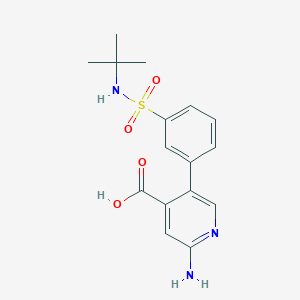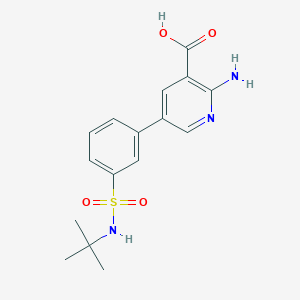![molecular formula C16H15ClN2O4S B6395359 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1262004-73-8](/img/structure/B6395359.png)
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% (2C5PPA) is a synthetic compound used for a variety of applications in scientific research and the laboratory. It is a non-selective agonist of nicotinic acetylcholine receptors (nAChRs) and is widely used in studies of the role of nAChRs in the central nervous system (CNS). 2C5PPA has also been used in studies of the effects of nAChRs on synaptic plasticity, learning, memory, and behavior.
Wirkmechanismus
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% binds to and activates nAChRs, which are integral membrane proteins that mediate the release of neurotransmitters such as acetylcholine and dopamine. Activation of nAChRs leads to an influx of calcium ions into the cell, which in turn triggers a cascade of downstream effects, including the release of neurotransmitters and the activation of various signaling pathways.
Biochemical and Physiological Effects
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects, including the stimulation of neurotransmitter release, the activation of various signaling pathways, and the modulation of synaptic plasticity. It has also been shown to modulate the activity of various enzymes and ion channels, as well as to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a non-selective agonist of nAChRs, which makes it useful for studying the effects of nAChR activation on a variety of processes. It is also relatively stable and has a high purity level. However, it can be toxic at high concentrations, so care must be taken when using it in laboratory experiments.
Zukünftige Richtungen
For research using 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% include investigating the effects of nAChR activation on the development of addiction, the potential therapeutic effects of nicotine in treating neurological disorders, and the role of nAChRs in neurodegenerative diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% and its potential as a therapeutic agent. Finally, further research is needed to identify the optimal concentrations and dosing regimens for 2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% in laboratory experiments.
Synthesemethoden
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% is synthesized through a multi-step process that involves the condensation of pyrrolidine-2-thione and 4-chlorobenzaldehyde, followed by hydrolysis, and finally, the addition of a sulfonyl group. The final product is a white powder with a purity of 95%.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95% has been used in a variety of scientific research applications, including studies of the role of nAChRs in the CNS, synaptic plasticity, learning, memory, and behavior. It has also been used in studies of the effects of nicotine on the development of addiction and the potential therapeutic effects of nicotine in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Eigenschaften
IUPAC Name |
2-chloro-5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c17-15-14(16(20)21)9-12(10-18-15)11-3-5-13(6-4-11)24(22,23)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKDMWVNIRVMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(N=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688483 |
Source


|
| Record name | 2-Chloro-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-73-8 |
Source


|
| Record name | 2-Chloro-5-[4-(pyrrolidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395277.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395284.png)
![6-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395290.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395295.png)
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395299.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395302.png)
